3-Hydroxyphenazepam

Catalog No.
S585941
CAS No.
70030-11-4
M.F
C15H10BrClN2O2
M. Wt
365.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyphenazepam

CAS Number

70030-11-4

Product Name

3-Hydroxyphenazepam

IUPAC Name

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10BrClN2O2

Molecular Weight

365.61 g/mol

InChI

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)

InChI Key

KRJKJUWAZOWXNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl

Synonyms

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl

Metabolite of Phenazepam:

3-Hydroxyphenazepam is a primary metabolite of phenazepam, a potent anxiolytic and hypnotic medication belonging to the benzodiazepine class []. It is formed in the body through the breakdown of phenazepam by the liver enzymes []. While phenazepam itself has limited availability outside of Eastern Europe and some Asian countries, it has garnered interest in research due to its potent effects and potential for misuse [].

Animal Studies:

Research on 3-hydroxyphenazepam has primarily been conducted in animal models. Studies in cats and mice have explored its pharmacokinetic properties, including its distribution, metabolism, and elimination from the body [, ]. These studies have revealed that 3-hydroxyphenazepam can be detected in the bloodstream after phenazepam administration and may even exhibit its own pharmacological effects, although the exact nature of these effects remains unclear [].

Forensic Applications:

Due to its presence as a metabolite of phenazepam, 3-hydroxyphenazepam can be a valuable tool in forensic toxicology. Its detection in biological samples, such as blood and urine, can aid in identifying cases of phenazepam use or intoxication [].

3-Hydroxyphenazepam is a benzodiazepine derivative known for its hypnotic, sedative, anxiolytic, and anticonvulsant properties. It serves as an active metabolite of phenazepam, a long-acting benzodiazepine, and is also the active metabolite of cinazepam, another benzodiazepine prodrug. The compound has a chemical formula of C15H10BrClN2O2C_{15}H_{10}BrClN_{2}O_{2} and a molar mass of approximately 365.61 g/mol .

In terms of pharmacodynamics, 3-hydroxyphenazepam acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, exhibiting an effective concentration (EC50) value of about 10.3 nM . This mechanism underlies its therapeutic effects, which include sedation and anxiety reduction.

  • Like other benzodiazepines, 3-Hydroxyphenazepam is believed to act as a positive allosteric modulator of the GABA type A receptor (GABAAR), enhancing the action of the inhibitory neurotransmitter GABA [].
  • This mechanism is known to produce anxiolytic (anti-anxiety), sedative, and anticonvulsant effects [].
  • Due to its classification as a controlled substance, research on the safety and hazards of 3-Hydroxyphenazepam is limited.
  • Benzodiazepines in general can cause drowsiness, dizziness, impaired coordination, and respiratory depression [].
Typical of benzodiazepines. Its metabolic pathways primarily involve hydroxylation and conjugation processes. The compound is metabolized in the liver, where it can undergo further transformations into other metabolites, which may have varying pharmacological effects .

Key Reactions:

  • Hydroxylation: Conversion to other hydroxylated metabolites.
  • Conjugation: Formation of glucuronides for excretion.

The biological activity of 3-hydroxyphenazepam primarily revolves around its interaction with the GABA A receptor. Unlike phenazepam, 3-hydroxyphenazepam exhibits reduced myorelaxant effects but retains significant anxiolytic properties .

Mechanism of Action:

  • GABA A Receptor Modulation: Enhances GABAergic neurotransmission by increasing chloride ion influx, leading to neuronal hyperpolarization.
  • Neurotransmitter Interaction: Studies indicate that 3-hydroxyphenazepam may inhibit GABA transporter functioning, affecting synaptic levels of GABA .

The synthesis of 3-hydroxyphenazepam typically involves multi-step organic reactions starting from simpler benzodiazepine precursors. Common methods include:

  • Starting Material: Phenazepam or related compounds.
  • Reactions:
    • Hydroxylation at the 3-position using oxidizing agents.
    • Purification through crystallization or chromatography.

Example Synthetic Route:

text
1. Begin with phenazepam.2. Treat with an oxidizing agent (e.g., potassium permanganate).3. Isolate the product via filtration and recrystallization.

3-Hydroxyphenazepam is primarily utilized in research settings to study its pharmacological effects and potential therapeutic applications in anxiety disorders and sleep disturbances. It has also been investigated for its role in understanding benzodiazepine metabolism and interactions within the central nervous system .

Interaction studies reveal that 3-hydroxyphenazepam behaves differently compared to its parent compound phenazepam. Research indicates that while phenazepam facilitates GABA uptake, 3-hydroxyphenazepam appears to inhibit this process, suggesting distinct mechanisms at play in neurotransmitter modulation .

Notable Findings:

  • GABA Uptake: Reduced by 3-hydroxyphenazepam compared to cinazepam.
  • Neuronal Effects: Demonstrates opposing effects on synaptic vesicle dynamics compared to cinazepam.

Several compounds share structural and functional similarities with 3-hydroxyphenazepam, including:

Compound NamePropertiesUnique Features
PhenazepamSedative, anxiolyticLong-acting; associated with higher abuse potential
CinazepamPartial agonist at GABA A receptorDistinct metabolic pathway leading to 3-hydroxyphenazepam
LorazepamAnxiolytic, sedativeShorter duration; commonly prescribed
NifoxipamAnxiolyticUnique fluorinated structure; different pharmacokinetics
TemazepamHypnoticPrimarily used for sleep disorders; shorter half-life

Uniqueness of 3-Hydroxyphenazepam

The primary distinction lies in its metabolic origin from both phenazepam and cinazepam, along with its unique pharmacological profile that includes reduced myorelaxant activity but effective anxiolytic properties.

XLogP3

2.5

Appearance

Assay:≥98%A neat solid

Wikipedia

3-hydroxyphenazepam

Dates

Modify: 2023-08-15

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